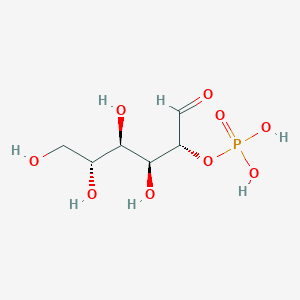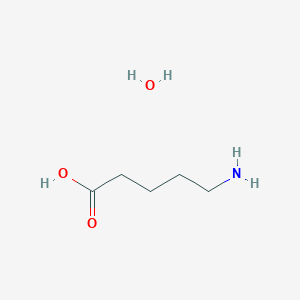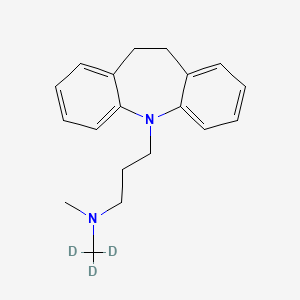
Phosphoglucose
Overview
Description
Phosphoglucose, also known as glucose-6-phosphate, is a molecule that plays a vital role in both glycolysis and gluconeogenesis . It is a convenient fuel molecule because it is stable and soluble, making it easy to transport through the blood from places where it is stored to places where it is needed .
Synthesis Analysis
Phosphoglucose isomerase (PGI) catalyzes the interconversion between glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P), thereby regulating sucrose synthesis in plant cells . Plants contain a pair of PGI isozymes located in two distinct compartments of the cell (cytosol and plastid) with differences in both the primary structure and the higher-order structure .Molecular Structure Analysis
The molecular structure of phosphoglucose is complex. The enzyme phosphoglucose isomerase (PGI) plays a crucial role in its structure. PGI is an enzyme that catalyzes the conversion of a molecule into one of its isomers .Chemical Reactions Analysis
Two important chemical steps in the glycolytic pathway, catalyzed by the enzymes phosphoglucose isomerase and triose phosphate isomerase, involve successive keto-enol tautomerization steps . In both reactions, the location of a carbonyl group on a sugar molecule is shifted back and forth by a single carbon, as ketones are converted to aldehydes and back again .Physical And Chemical Properties Analysis
Phosphoglucose isomerase isoenzymes have been subjected to physical and chemical characterization . The molecular weight of all three isoenzymes is 120,000 . Amino acid analyses yielded small but significant differences in the overall amino acid composition .Scientific Research Applications
Role in Sugar Bioconversion
Phosphoglucose isomerase (PGI) plays a significant role in microbial sugar metabolism . It has attracted increasing research interest due to its broad substrate specificity and potential in the enzymatic production of various rare sugars . These sugars have functions such as low-calorie sweeteners, bulking agents, and pharmaceutical precursors .
Production of Valuable Rare Sugars
The enzymatic properties of various phosphate sugar isomerases, including PGI, are being studied for their substrate specificities and their applications in the production of valuable rare sugars . Specifically, the industrial applications of D-ribose-5-phosphate isomerase and D-mannose-6-phosphate isomerase to produce D-allose and L-ribose, respectively, are being focused on .
Involvement in Glycolysis
PGI catalyzes the reversible isomerization of glucose-6-phosphate and fructose-6-phosphate . It is involved in glycolysis, a metabolic pathway that converts glucose into pyruvate .
Role in Oxidative Pentose Phosphate Pathway (OPPP)
PGI is involved in the regeneration of glucose-6-P molecules in the oxidative pentose phosphate pathway (OPPP) . OPPP is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses .
Connection with Starch Biosynthesis
In chloroplasts of illuminated mesophyll cells, PGI connects the Calvin-Benson cycle with the starch biosynthetic pathway . This connection is crucial for the accumulation of starch in these cells .
Determinant of Photosynthesis and Energy Status
PGI is an important determinant of photosynthesis, energy status, growth, and starch accumulation in mesophyll cells . This is likely due to its involvement in the production of OPPP/glycolysis intermediates necessary for the synthesis of plastidic MEP-pathway derived hormones such as cytokinins .
Role in Starch and Sucrose Biosynthesis
PGI isomerizes fructose 6-phosphate (F6P) and glucose 6-phosphate (G6P) in starch and sucrose biosynthesis . Both plastidic and cytosolic isoforms of PGI are found in plant leaves .
Potential for Rare Sugar Bioconversion
Phosphate sugar isomerases, including PGI, have potential for rare sugar bioconversion . They catalyze the isomerization between ketopentose/ketohexose phosphate and aldopentose/aldohexose phosphate .
properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXZONVFWYCRPT-JGWLITMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoglucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phosphoglucose isomerase (PGI) catalyzes the reversible isomerization of glucose 6-phosphate to fructose 6-phosphate, a critical step in both glycolysis and gluconeogenesis. [, , ] This reaction ensures the interconversion of these sugar phosphates, crucial for energy production and biosynthesis.
A: Studies using decreased-activity mutants of PGI in Clarkia xantiana revealed that even a small reduction in PGI activity can significantly alter the fluxes to starch and sucrose. [] Specifically, reduced chloroplast PGI activity was linked to lower starch levels and increased sucrose levels, suggesting a shift towards direct photosynthate export from chloroplasts. []
A: The CDC30 mutation in Saccharomyces cerevisiae confers a temperature-sensitive PGI, leading to cell cycle arrest and reduced polysaccharide content at elevated temperatures. [, ] This highlights the essential role of PGI in synthesizing fructose 6-phosphate, a precursor for cell wall components like chitin and mannoprotein, vital for cytokinesis and cell separation.
A: Interestingly, while bacterial and eukaryotic PGIs share a common structure, the archaeal PGI from Pyrococcus furiosus exhibits a completely different structure. [, ] The archaeal PGI is characterized by a cupin domain, a structural motif known to bind transition metal ions. []
A: 5PAH acts as a potent inhibitor of PGI by mimicking the cis-enediol(ate) intermediate of the isomerization reaction. [] The crystal structure of the rabbit PGI-5PAH complex reveals key interactions between the inhibitor and active site residues, providing valuable insights into the catalytic mechanism. []
A: Yes, PGI can be inhibited. 5-phospho-d-arabinonohydroxamic acid is a known potent inhibitor that acts by mimicking the reaction intermediate. [, ] Additionally, mercury(II) chloride has been identified as an inhibitor of Escherichia coli PGI. []
A: While most PGIs do not require metal ions for activation, the cupin-type PGI from Thermococcus kodakarensis exhibits enhanced activity in the presence of Zn²⁺ ions. [, ] This metal ion dependence distinguishes it from other members of the cupin-type PGI family. []
A: Immobilizing rabbit muscle PGI on a Sepharose matrix did not significantly alter its catalytic parameters or stability compared to the free enzyme. [, ] This finding suggests that immobilization could be a viable strategy for various applications without compromising enzyme function.
A: Studies indicate that autocrine motility factor (AMF), another name for PGI, plays a role in cancer progression. [] Overexpression of AMF/PGI in NIH-3T3 cells led to increased cell motility, a transformed phenotype in vitro, and tumorigenicity in vivo. [] This suggests AMF/PGI could be a potential target for cancer therapy.
A: Research suggests that elevated Glc-6-P levels can be mutagenic. [] Experiments in E. coli strains deficient in enzymes that metabolize Glc-6-P showed increased plasmid mutations correlating with higher intracellular Glc-6-P levels. [] This finding highlights a potential risk associated with dysregulated Glc-6-P metabolism.
ANone: Various techniques have been employed to study PGI, including:
- Enzyme-linked immunosorbent assay (ELISA): Used to compare the immunological properties of PGI from different sources. []
- Isoelectric focusing: Used to compare PGI isoenzymes in different strains of Saccharomyces cerevisiae. []
- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): Used to analyze PGI protein and its subunits. [, , ]
- Northern blot analysis: Used to study the size and regulation of PGI transcripts. []
- X-ray crystallography: Used to determine the three-dimensional structure of PGI. [, , ]
- Thin-layer chromatography (TLC) autography: Used for rapid detection of PGI inhibitors. []
A: The duplication of the cytosolic PGI gene in the plant genus Clarkia has provided an opportunity to investigate the evolutionary consequences of gene duplication. [] Interestingly, species with and without the duplication maintain similar levels of cytosolic PGI activity, suggesting the evolution of regulatory mechanisms to compensate for the increased gene dosage. [] This highlights the dynamic interplay between gene duplication and the maintenance of metabolic homeostasis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)


![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)
![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)
![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)
![3-[2-(Benzenesulfonyl)ethylsulfanyl]-5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole](/img/structure/B3042682.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![N5-(1-Methyl-1-oxo-1-phenyl-lambda6-sulphanylidene)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4b]pyridine-5-carboxamide](/img/structure/B3042685.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea](/img/structure/B3042687.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)
![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)
